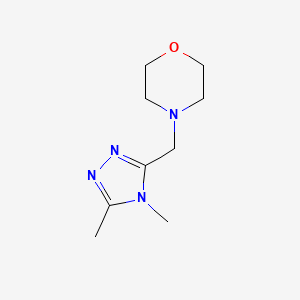

4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine

Description

Properties

IUPAC Name |

4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-8-10-11-9(12(8)2)7-13-3-5-14-6-4-13/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLFAPOVRQWCRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with morpholine in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine is significant:

Antifungal Activity

The compound is recognized for its antifungal properties, attributed to the triazole moiety which is a common feature in many antifungal agents. Triazole derivatives have been shown to inhibit fungal growth effectively .

Antiviral Properties

Similar to other triazole compounds, this derivative may exhibit antiviral activity. The structural characteristics of triazoles allow them to interact with viral enzymes effectively, potentially leading to therapeutic applications against viral infections .

Veterinary Medicine

As an active pharmaceutical ingredient (API), it has been incorporated into veterinary drugs such as "Vetmikoderm," which is used for treating dermatological diseases in animals. This application highlights its effectiveness in veterinary therapeutics .

Agricultural Applications

In agriculture, 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine can serve as a fungicide or a plant growth regulator:

Fungicidal Properties

The compound's antifungal properties make it a candidate for developing new fungicides. Its ability to inhibit fungal pathogens can help protect crops from diseases that threaten yield and quality .

Plant Growth Regulation

Research indicates potential applications in enhancing plant growth and resistance to environmental stresses. Compounds with triazole structures are often involved in modulating plant hormonal pathways .

Case Studies

Several studies have documented the efficacy of 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine in various applications:

Mechanism of Action

The mechanism of action of 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . This compound can also interfere with cellular pathways, affecting processes like cell division and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine

- Structure : Differs by the presence of a decylthio (-S-C10H21) group at position 5 of the triazole ring.

- Activity: Exhibits broad-spectrum antimicrobial and antifungal properties, including bactericidal effects against Staphylococcus aureus and bacteriostatic activity against Escherichia coli and Pseudomonas aeruginosa ().

- Advantage : The long alkyl chain (decylthio) enhances lipophilicity, likely improving membrane penetration and antimicrobial efficacy.

4-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-amine

Heterocycle Variations in Linked Moieties

Piperazine-Linked Analog (6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine)

- Structure : Contains a piperazine ring linked to a triazole-methyl group.

- Application : Used in kinase inhibitors ().

Morpholine vs. Piperidine Derivatives

- Example: Tryfuzol® (piperidine-linked triazole) shows immunomodulatory and hepatoprotective properties ().

- Impact of Heterocycle : Morpholine’s oxygen atom may improve water solubility, whereas piperidine’s nitrogen could facilitate protonation in acidic environments.

Antimicrobial Activity

Pharmacokinetic and Formulation Insights

Biological Activity

The compound 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine has garnered attention in pharmacological research due to its potential biological activities. This article compiles findings from various studies to present a comprehensive overview of its biological activity, focusing on antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 182.23 g/mol

- CAS Number : 7343-34-2

This compound consists of a morpholine ring substituted with a triazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine demonstrates inhibitory effects against various bacterial strains, including those classified under the ESKAPE pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Significant Inhibition | |

| Klebsiella pneumoniae | Moderate Inhibition | |

| Pseudomonas aeruginosa | Low Activity |

In a study focusing on the ESKAPE pathogens—known for their antibiotic resistance—this compound showed promising results against several strains but was less effective against Pseudomonas aeruginosa.

Antifungal Activity

The antifungal properties of this compound were evaluated in vitro against various fungal strains. The results indicated that it possesses notable antifungal activity:

| Fungal Strain | Activity | Reference |

|---|---|---|

| Candida albicans | High Inhibition | |

| Aspergillus niger | Moderate Inhibition | |

| Cryptococcus neoformans | Low Activity |

The compound's ability to inhibit the growth of Candida albicans suggests its potential use in treating fungal infections.

The mechanism by which 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine exerts its biological effects is primarily attributed to its interaction with microbial enzymes and cell membranes. Triazole compounds are known to inhibit the synthesis of ergosterol—a vital component of fungal cell membranes—thereby leading to cell death. Additionally, the morpholine structure may enhance the compound's ability to penetrate microbial cells.

Case Studies

A notable study examined the effects of a formulation containing 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine in veterinary applications. The study assessed its impact on the blood composition and biochemical markers in animals treated for fungal infections. Results indicated improved health indicators and reduced fungal load in treated subjects compared to controls .

Q & A

Basic: What are the recommended synthetic routes for 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine, and how can purity be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions between triazole derivatives and morpholine-containing precursors. For example, similar triazole-morpholine hybrids are synthesized via reactions of 4-chloroaniline derivatives with functionalized triazoles under controlled conditions (e.g., reflux in ethanol with catalytic acid) . Purity optimization requires chromatographic techniques (e.g., HPLC or column chromatography) and spectroscopic validation (NMR, mass spectrometry) to confirm structural integrity and remove byproducts .

Basic: How can researchers validate the stability of this compound in pharmaceutical formulations?

Answer:

Chromatographic methods, such as gas chromatography-mass spectrometry (GC-MS), are critical for assessing stability. Studies show that 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine remains chemically inert in oil-based suspensions (e.g., corn oil or milk thistle), as evidenced by distinct chromatographic peaks without high-molecular-weight impurities . Accelerated stability testing under varying temperatures and pH conditions, followed by LC-MS analysis, is recommended to confirm lack of degradation .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Answer:

UV-Vis spectrophotometry is a validated method for quantification in soft formulations (e.g., ointments), with ethanol as the optimal solvent due to solubility and low toxicity . For complex matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides higher sensitivity and specificity, enabling detection at low concentrations (e.g., ng/mL) in tissues or plasma .

Advanced: How can contradictions in reported biological activities (e.g., bacteriostatic vs. bactericidal effects) be resolved experimentally?

Answer:

Contradictions may arise from differences in microbial strains, concentration thresholds, or assay conditions. A tiered approach is recommended:

Dose-response studies : Determine minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) across multiple strains .

Time-kill assays : Monitor microbial viability over 24–48 hours to distinguish static vs. cidal effects.

Mechanistic profiling : Use enzymatic assays (e.g., enzyme inhibition kinetics) to identify specific targets, such as triazole-dependent disruption of fungal ergosterol biosynthesis .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities to targets like fungal CYP51 or bacterial enzymes. In silico studies highlight the morpholine moiety’s role in enhancing solubility and the triazole group’s affinity for heme-containing proteins . Density functional theory (DFT) calculations further optimize electronic properties for target engagement .

Advanced: How should researchers design experiments to address discrepancies in pharmacokinetic data across species?

Answer:

Discrepancies may stem from species-specific metabolism or bioavailability. Methodological steps include:

Comparative pharmacokinetics : Administer the compound to rodents and non-rodents (e.g., ferrets), measuring plasma half-life, clearance, and tissue distribution via radiolabeled tracers .

Metabolite profiling : Use high-resolution MS to identify species-specific metabolites.

PBPK modeling : Physiologically based pharmacokinetic models integrate in vitro data (e.g., microsomal stability) to predict in vivo outcomes .

Advanced: What strategies improve the compound’s selectivity for microbial vs. mammalian targets?

Answer:

Structural modifications guided by SAR (structure-activity relationship) studies are key:

- Triazole ring substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) enhances fungal target affinity while reducing mammalian cytotoxicity .

- Morpholine optimization : Adjusting the morpholine’s substituents (e.g., fluorination) improves membrane permeability without compromising selectivity .

- In vitro cytotoxicity screens : Prioritize compounds with >10-fold selectivity indices in mammalian cell lines (e.g., HEK293) vs. microbial models .

Advanced: How can researchers validate the compound’s mechanism of action when structural analogs show divergent behaviors?

Answer:

CRISPR/Cas9 gene knockout : Validate target essentiality by deleting putative targets (e.g., fungal CYP51) and assessing resistance .

Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to confirm interactions.

Rescue experiments : Supplement cultures with target pathway intermediates (e.g., ergosterol for antifungals) to reverse inhibitory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.